molecular formula C14H20ClN3O B4730303 2-(4-butyryl-1-piperazinyl)-5-chloroaniline

2-(4-butyryl-1-piperazinyl)-5-chloroaniline

Cat. No. B4730303
M. Wt: 281.78 g/mol
InChI Key: UPHCXCPRLIRJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butyryl-1-piperazinyl)-5-chloroaniline, also known as BPCA, is a chemical compound that has been widely used in scientific research due to its unique properties. BPCA is a small molecule that can easily penetrate cell membranes and interact with various biological processes, making it a valuable tool for studying biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-butyryl-1-piperazinyl)-5-chloroaniline involves its interaction with various biological processes, including enzyme activity and protein-protein interactions. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing chemical reactions. Additionally, this compound can interact with specific proteins, altering their conformation and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of neurotransmitter release, and the reduction of inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-butyryl-1-piperazinyl)-5-chloroaniline in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular processes. Additionally, this compound is relatively stable and can be synthesized in large quantities, making it more accessible for scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 2-(4-butyryl-1-piperazinyl)-5-chloroaniline in scientific research. One potential direction is the development of this compound-based therapies for cancer treatment, either alone or in combination with other drugs. Additionally, this compound may be used as a tool to study the role of specific proteins in neurological disorders, potentially leading to the development of new treatments for these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may reveal new therapeutic targets and applications for this compound.

Scientific Research Applications

2-(4-butyryl-1-piperazinyl)-5-chloroaniline has been used in various scientific research applications, including drug discovery and development, cancer research, and neurological studies. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, making it a potential candidate for cancer treatment. Additionally, this compound has been used as a tool to study the role of certain proteins in neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-2-3-14(19)18-8-6-17(7-9-18)13-5-4-11(15)10-12(13)16/h4-5,10H,2-3,6-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHCXCPRLIRJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.